

N-Boc-L-tert-Leucine structure and stereochemistry

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An In-depth Technical Guide to **N-Boc-L-tert-Leucine**: Structure, Stereochemistry, and Applications

Abstract

N-Boc-L-tert-Leucine is a protected amino acid derivative crucial in peptide synthesis and drug discovery.[1] Its defining features are the tert-butoxycarbonyl (Boc) protecting group on the amino terminus and the sterically demanding tert-butyl side chain.[2] This combination of properties makes it a valuable building block for creating peptides and peptidomimetics with specific conformational constraints. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis protocols, and applications for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

N-Boc-L-tert-Leucine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid, is a derivative of the non-polar, unnatural amino acid L-tert-Leucine.[3] [4] The structure consists of a central alpha-carbon bonded to a carboxyl group, a hydrogen atom, a bulky tert-butyl group ((CH₃)₃C-), and an amino group protected by a tert-butoxycarbonyl (Boc) moiety.[2]

The key structural features are:



- L-Configuration: The "L" designation refers to the stereochemistry at the alpha-carbon, which corresponds to the (S) configuration according to Cahn-Ingold-Prelog priority rules. This specific arrangement is crucial for its use in synthesizing biologically active peptides that mimic natural L-amino acid structures.
- Boc Protecting Group: The Boc group is an acid-labile protecting group for the amine functional group.[1] This allows for controlled, stepwise peptide synthesis by preventing unwanted reactions at the N-terminus while the carboxyl group is activated for amide bond formation.[2]
- Tert-butyl Side Chain: The sterically hindered tert-butyl group is a distinctive feature that
 imparts significant hydrophobicity and conformational rigidity to peptides incorporating this
 residue.[2] This steric bulk can influence peptide folding and binding affinity to target
 proteins.[2]

Chemical Identifiers:

Molecular Formula: C₁₁H₂₁NO₄[5]

Molecular Weight: 231.29 g/mol [5]

CAS Number: 62965-35-9[4]

SMILES: CC(C)(C)--INVALID-LINK--NC(=O)OC(C)(C)C[5]

• InChi Key: LRFZIPCTFBPFLX-JLDDOWRYNA-N[4]

Physicochemical Properties

N-Boc-L-tert-Leucine typically appears as a white to off-white or pale yellow crystalline powder or solid.[1][2][3] Its physical and chemical properties are summarized in the table below.



| Property | Value | Reference(s) |
|---------------------------|---|--------------|
| Appearance | White to pale yellow powder, crystals, or crystalline powder | [3][4] |
| Melting Point | 117.0 to 121.0 °C | [3] |
| Purity (HPLC) | ≥98.0% | [3] |
| Specific Optical Rotation | -3.0° to -6.0° (c=1, AcOH) | [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [6] |
| Storage Conditions | Recommended: 2°C - 8°C, protected from light. Powder stable at -20°C for 3 years. | [5][6] |

Synthesis and Experimental Protocols

The synthesis of **N-Boc-L-tert-Leucine** is most commonly achieved by the reaction of L-tert-Leucine with di-tert-butyl dicarbonate (Boc₂O), which introduces the Boc protecting group onto the primary amine. Below are two detailed protocols derived from common synthetic routes.

Protocol 1: Synthesis using Triethylamine in Methanol

This protocol is a widely cited method for the Boc-protection of L-tert-Leucine.[2][7]

Materials:

- L-tert-Leucine (26.1 g, 0.2 mol)
- Methanol (190 mL total)
- Triethylamine (56 mL, 0.4 mol)
- Di-tert-butyl dicarbonate (48 g, 0.22 mol)
- Ethyl acetate (200 mL)
- 10% w/v aqueous citric acid solution (300 mL)



Anhydrous magnesium sulfate

Procedure:

- Suspend L-tert-leucine (26.1 g, 0.2 mol) in methanol (150 mL) in a reaction flask.
- Cool the suspension to 0°C using an ice bath.
- Add triethylamine (56 mL, 0.4 mol) to the cooled suspension.
- Separately, dissolve di-tert-butyl dicarbonate (48 g, 0.22 mol) in methanol (40 mL).
- Slowly add the di-tert-butyl dicarbonate solution to the L-tert-leucine suspension, ensuring the internal temperature is maintained between 0 and 5°C.[7]
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the solvent under vacuum (in vacuo).[7]
- Dissolve the resulting residue in ethyl acetate (200 mL).
- Wash the organic layer three times with 10% w/v aqueous citric acid solution (3 x 100 mL).[7]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield N-Boc-L-tert-leucine.[7]

Protocol 2: Synthesis using Potassium Carbonate in THF/Water

This method provides an alternative base and solvent system for the reaction.[1]

Materials:

- L-tert-Leucine (1.31 g, 10 mmol)
- Anhydrous potassium carbonate (2.12 g, 20 mmol)
- Di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12 mmol)



- Tetrahydrofuran (THF) and Water (4:1 mixture)
- 10% aqueous HCl solution
- Ethyl acetate (90 mL)
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- In a dry reaction flask, add L-tert-Leucine (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.12 g, 20 mmol) to a mixture of water and tetrahydrofuran (4:1).[1]
- Cool the mixture to 0°C and add Boc₂O (2.62 g, 12 mmol).[1]
- Stir the reaction mixture at room temperature for 12 hours.[1]
- After the reaction is complete, carefully add 10% aqueous HCl to neutralize the mixture to a pH of 2.[1]
- Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).[1]
- Combine all organic layers and wash with brine.[1]
- Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate the filtrate under vacuum to obtain the product.[1]
- If necessary, purify the residue by silica gel column chromatography.[1]

Applications in Research and Drug Development

N-Boc-L-tert-Leucine is a valuable reagent in several areas of biochemical and pharmaceutical research.

 Peptide Synthesis: Its primary application is as a building block in solid-phase peptide synthesis (SPPS). The Boc group provides robust protection of the N-terminus, which can be



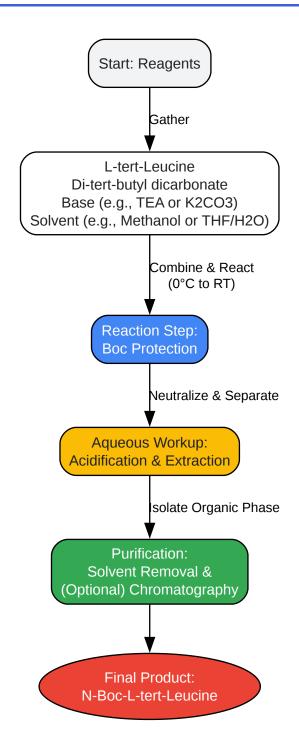
removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the sequential addition of other amino acids.

- Peptidomimetic and Drug Design: The bulky tert-butyl side chain is used to introduce conformational constraints into peptide backbones. This is a key strategy in designing peptidomimetics with enhanced stability, receptor affinity, and specificity. It has been incorporated into the synthesis of inhibitors for various enzymes, including NS3 protease and 3CL protease.[5][8] For example, it serves as a key component in the synthesis of covalent peptidomimetic 3CL protease inhibitors.[8]
- Chiral Intermediate: As a derivative of a chiral amino acid, it is widely used in the synthesis of other chiral molecules, including anti-cancer and anti-viral agents.[2]

Mandatory Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N-Boc-L-tert-Leucine**.





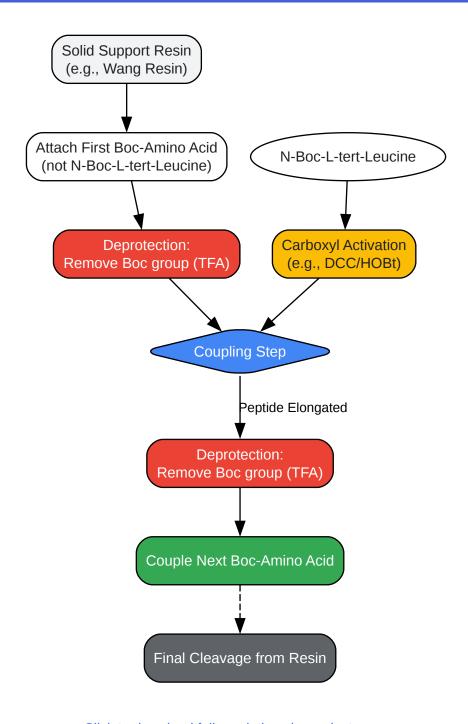
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Caption: General workflow for the synthesis of **N-Boc-L-tert-Leucine**.

Role in Peptide Synthesis

This diagram outlines the logical role of **N-Boc-L-tert-Leucine** in the context of solid-phase peptide synthesis.





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Caption: Role of **N-Boc-L-tert-Leucine** in a peptide synthesis cycle.

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